molecular formula C16H13N3O B2363907 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde CAS No. 882145-15-5

1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde

Cat. No.: B2363907
CAS No.: 882145-15-5
M. Wt: 263.3
InChI Key: GOTHIAUXUSBTTD-UHFFFAOYSA-N
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Description

1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position, a pyridin-3-yl group at the 4-position, and an aldehyde group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The benzyl and pyridin-3-yl groups are introduced through subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle. The compound’s anti-inflammatory and anticancer effects are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-12-16-15(14-7-4-8-17-9-14)11-19(18-16)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTHIAUXUSBTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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